molecular formula C11H12ClNO B13153726 4-(4-Chloro-2-methylphenyl)pyrrolidin-2-one

4-(4-Chloro-2-methylphenyl)pyrrolidin-2-one

Cat. No.: B13153726
M. Wt: 209.67 g/mol
InChI Key: MUAAPKYDFQRTLC-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenyl)pyrrolidin-2-one is a chemical compound characterized by a pyrrolidinone ring substituted with a 4-chloro-2-methylphenyl group. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-2-methylphenyl)pyrrolidin-2-one typically involves the reaction of 4-chloro-2-methylbenzoyl chloride with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chloro-2-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(4-Chloro-2-methylphenyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 4-(4-Chloro-2-methylphenyl)pyrrolidin-2-one is unique due to the presence of both the chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to its analogs .

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

4-(4-chloro-2-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12ClNO/c1-7-4-9(12)2-3-10(7)8-5-11(14)13-6-8/h2-4,8H,5-6H2,1H3,(H,13,14)

InChI Key

MUAAPKYDFQRTLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2CC(=O)NC2

Origin of Product

United States

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